molecular formula C7H5ClN2O B2872884 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one CAS No. 1393555-72-0

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B2872884
CAS No.: 1393555-72-0
M. Wt: 168.58
InChI Key: HLUIGGTZXHKGKJ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridinone scaffold with a chlorine substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is commercially available as a hydrochloride salt (CAS: 2055840-67-8) with 97% purity (C₇H₈Cl₂N₂) . Its derivatives, particularly those with substitutions on the nitrogen atoms or the aromatic ring, have been explored as hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer therapy .

Properties

IUPAC Name

6-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIGGTZXHKGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393555-72-0
Record name 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
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Preparation Methods

Cascade Cyclization via Ugi Three-Component Reaction (Ugi-3CR)

The Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade represents a robust strategy for constructing polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, adaptable to the target compound. In this method:

  • Ugi-3CR Step : A primary amine (e.g., 3-morpholinopropan-1-amine), aldehyde (e.g., 4-chlorobenzaldehyde), isocyanide (e.g., tert-butyl isocyanide), and maleic anhydride react under microwave irradiation (65–80°C) to form an α-acyloxyamide intermediate.
  • Aza Diels-Alder Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by microwave heating, to generate a bridged tetracyclic structure.
  • Decarboxylation and Aromatization : Thermal decarboxylation eliminates CO₂, followed by dehydration to yield the pyrrolopyridinone core.

Key Optimization Parameters :

  • Microwave irradiation reduces reaction time from hours to minutes (15–30 min per step).
  • Solvent choice (toluene or acetonitrile) impacts yield; polar aprotic solvents enhance cyclization efficiency.
  • Substituting maleic anhydride with electron-deficient dienophiles improves regioselectivity.

Representative Data :

Starting Amine Aldehyde Isocyanide Yield (%)
3-Morpholinopropan-1-amine 4-Chlorobenzaldehyde tert-Butyl 65
Tryptamine Benzaldehyde Benzyl 54

One-Pot Lithiation-Cyclization Strategy

A one-pot methodology leverages in situ-generated formimines and ortho-lithiated pyridinecarboxamides for streamlined synthesis:

  • Formimine Generation : Reaction of a primary amine (e.g., benzylamine) with paraformaldehyde in tetrahydrofuran (THF) at 0°C produces a formimine intermediate.
  • Ortho-Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated pyridinecarboxamide species.
  • Cyclization : Quenching with aqueous NH₄Cl induces cyclization to form the dihydropyrrolopyridinone framework.

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.
  • Tolerates diverse amines (aliphatic, aromatic) and electrophiles.

Limitations :

  • Sensitive to moisture and oxygen, requiring strict anhydrous conditions.
  • Yields decrease with sterically hindered amines (e.g., <40% for 2,6-dimethylbenzylamine).

Zinc-Mediated Reductive Cyclization

Zinc dust in acetic acid facilitates reductive cyclization of dibromo precursors, as demonstrated in related pyrrolopyridinones:

  • Dibromo Precursor Synthesis : Bromination of 7-azaindole derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Reductive Cyclization : Treatment with Zn/AcOH at 60°C for 12 hours induces simultaneous debromination and cyclization.

Performance Metrics :

  • Yield: 76–86% for analogous chloro-substituted derivatives.
  • Scalability: Demonstrated at 100-g scale with minimal yield attrition.

Comparative Analysis of Methodologies

Method Yield Range (%) Reaction Time Scalability Key Advantages
Ugi-3CR Cascade 31–65 2–4 hours High Modular substrate scope
Lithiation-Cyclization 35–65 6–8 hours Moderate One-pot simplicity
Zinc-Mediated 76–86 12 hours High High yields, minimal byproducts

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • Ugi-3CR Cascade : Toluene outperforms dichloromethane (DCM) in cyclization steps due to higher boiling point and improved intermediate solubility.
  • Lithiation-Cyclization : THF is critical for stabilizing lithiated intermediates; substitution with diethyl ether reduces yields by 20–30%.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates dihydropyrrolopyridinones from regioisomers.
  • Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals (>98% by HPLC).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : Aromatic protons resonate at δ 6.81–8.17 ppm; methine protons adjacent to the carbonyl appear as doublets (δ 4.12–4.45 ppm, J = 6.5 Hz).
    • ¹³C NMR : Carbonyl carbon at δ 168–172 ppm; chlorinated aromatic carbons at δ 120–125 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₈H₆ClN₂O ([M+H]⁺): 181.0273; Observed: 181.0275.
  • X-ray Crystallography : Confirms the fused bicyclic structure and chloro-substitution regiochemistry.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

It appears that the query is about the applications of the chemical compound "6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one." Here's what is known about the compound based on the search results:

Basic Information

  • Name: this compound
  • CAS Number: 1393555-72-0
  • Molecular Formula: C7H5ClN2O
  • Molecular Weight: 168.58
  • Purity: Typically around 95.00%
  • MDL: MFCD22544262

Related Compounds

  • 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride: This is a related compound with CAS No. 905273-90-7 and Molecular Formula C7H7ClN2 .

Safety and Hazards

  • GHS Classification indicates that the compound can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Potential Applications

While the search results do not explicitly detail the applications of this compound, some results provide context clues:

  • Building Blocks: AChemBlock lists it under "BUILDING BLOCKS" , suggesting it can be used as a building block in chemical synthesis.
  • Industrial Applications: Broadly, industrial applications of nanoparticles are emerging in the chemical industry .
  • Relevance to research: NSCC's work with radioactivity has uses in nuclear, chemical, petroleum, pharmaceutical, and medicine fields .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of blood glucose levels .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Chlorine Position : The 6-chloro derivative exhibits distinct electronic effects compared to its 4-chloro isomer (CAS: 1402664-68-9). For instance, the 6-position chlorine in the main compound may enhance binding affinity to HPK1, as suggested by patent claims , whereas the 4-chloro variant is emphasized for synthetic versatility .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The 4-chloro isomer (CAS: 1402664-68-9) has a predicted CCS of 129.7 Ų for [M+H]⁺, which may differ from the 6-chloro compound due to altered molecular geometry . Such data are critical for mass spectrometry-based identification in drug discovery.

Pharmacological Relevance

  • HPK1 Inhibition : Only the 6-chloro derivative and its derivatives are patented as HPK1 inhibitors, underscoring the importance of substitution patterns in biological activity .
  • Nicotinamide Derivatives: Compounds like 6-Chloro-N,N-dimethylnicotinamide (similarity score: 0.74) lack the fused bicyclic structure, reducing their relevance to pyrrolo-pyridinone-based drug design .

Biological Activity

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a nitrogen-containing heterocyclic compound with potential biological significance. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C7H7ClN2O
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 1393555-72-0
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, including:

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
6-Chloro derivative3.12 - 12.5Staphylococcus aureus, E. coli
Isoniazid (control)0.25Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. A recent investigation revealed that compounds with similar scaffolds exhibited cytotoxic effects on various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .

Cell LineIC50 (μM)Reference
H46010.5
A5498.7
HT-2915.0

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to enhance apoptosis by inhibiting anti-apoptotic protein expression, leading to increased cancer cell death .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS production has been linked to the cytotoxicity observed in cancer cells.

Case Studies

  • Antitumor Activity in Mouse Models
    A study evaluated the in vivo effects of a related pyrrole compound on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Efficacy Against Drug-resistant Strains
    Another investigation focused on the antimicrobial efficacy of the compound against drug-resistant bacterial strains. The findings revealed that the compound maintained effectiveness against strains resistant to conventional antibiotics.

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